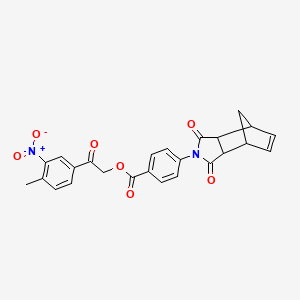![molecular formula C17H20O3 B3934228 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3934228.png)
1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Overview
Description
1-Ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes both aromatic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene typically involves the reaction of 1-ethyl-2-bromoethane with 4-methoxyphenol in the presence of a base to form the intermediate 1-ethyl-2-(4-methoxyphenoxy)ethane. This intermediate is then reacted with 2-bromoethanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The aromatic and ether groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Ethyl-2-methoxybenzene: Similar structure but lacks the additional ether linkage.
2-(4-Methoxyphenoxy)ethanol: Contains the methoxyphenoxy group but lacks the ethyl substitution on the benzene ring.
Properties
IUPAC Name |
1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-3-14-6-4-5-7-17(14)20-13-12-19-16-10-8-15(18-2)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYVVFMJYQHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-benzylpiperidin-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B3934146.png)
![8-[2-(2-ethylphenoxy)ethoxy]quinoline](/img/structure/B3934147.png)
![Butyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3934152.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3934184.png)
![5-bromo-2-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3934187.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3934193.png)
![5-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B3934201.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3934207.png)
![1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene](/img/structure/B3934212.png)
![N-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3934219.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934226.png)
![[4-[3-(4-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone](/img/structure/B3934235.png)
![1-Acetyl-17-(biphenyl-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B3934238.png)
